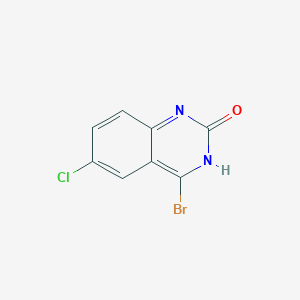
4-Bromo-6-chloroquinazolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-chloroquinazolin-2-ol is a heterocyclic organic compound with the molecular formula C8H4BrClN2O It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloroquinazolin-2-ol typically involves the reaction of 4-bromoaniline with ethyl propiolate and phosphorus trichloride. The process includes multiple steps, such as cyclization and halogenation, to introduce the bromine and chlorine atoms at the desired positions on the quinazoline ring .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods often involve optimizing reaction conditions to achieve high yields and purity. For example, using specific catalysts and solvents can enhance the reaction rate and selectivity, making the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-chloroquinazolin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or hydroxyl derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-chloroquinazolin-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: Researchers use it to study the interactions of quinazoline derivatives with biological targets, such as enzymes and receptors
Wirkmechanismus
The mechanism of action of 4-Bromo-6-chloroquinazolin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-chloroquinazolin-4-ol
- 7-Bromo-6-chloroquinazolin-4(3H)-one
Uniqueness
4-Bromo-6-chloroquinazolin-2-ol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Eigenschaften
Molekularformel |
C8H4BrClN2O |
|---|---|
Molekulargewicht |
259.49 g/mol |
IUPAC-Name |
4-bromo-6-chloro-3H-quinazolin-2-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-7-5-3-4(10)1-2-6(5)11-8(13)12-7/h1-3H,(H,11,12,13) |
InChI-Schlüssel |
SUAJUVIFUYHPSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)NC(=C2C=C1Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


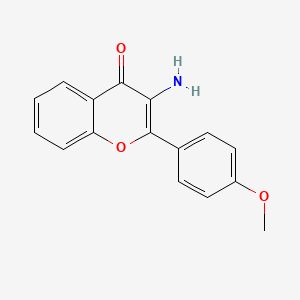
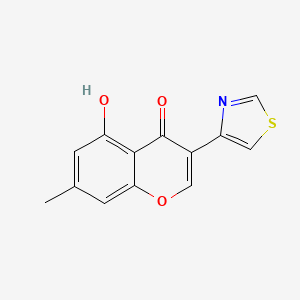
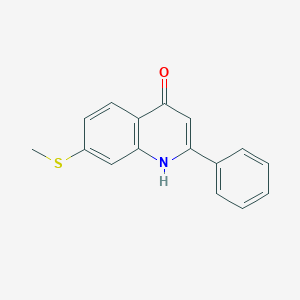

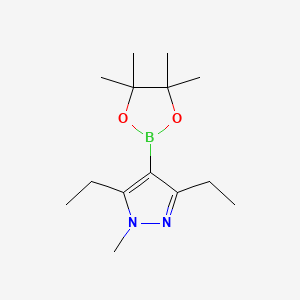
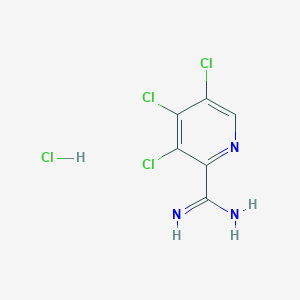
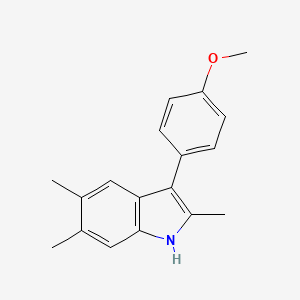

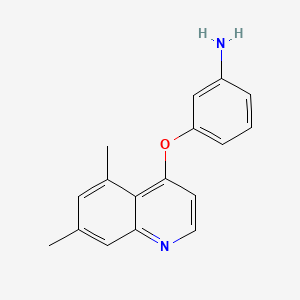




![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)
